3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one
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Overview
Description
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one is a heterocyclic compound that features a unique combination of an oxadiazole ring and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of an amidoxime with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the Thiomorpholine Moiety: The thiomorpholine ring can be introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a halogenated precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring or the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit specific enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid
Uniqueness
3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiomorpholin-4-yl)propan-1-one is unique due to the presence of both the oxadiazole ring and the thiomorpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19N3O2S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-thiomorpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C16H19N3O2S/c1-12-4-2-3-5-13(12)16-17-14(21-18-16)6-7-15(20)19-8-10-22-11-9-19/h2-5H,6-11H2,1H3 |
InChI Key |
UBNOQMUUZJPOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)N3CCSCC3 |
Origin of Product |
United States |
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